N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: This step can involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide.
Attachment of the Difluoro-Methoxyphenyl Group: This can be done through aromatic substitution reactions, where the difluoro-methoxyphenyl group is introduced using electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
Formation of the Amide Bond: The final step involves coupling the amine and acetic acid derivatives to form the amide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Cyclopropanols, cyclopropanones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the aromatic ring can participate in π-π interactions with biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide: can be compared with other cyano and cyclopropyl-containing compounds, such as:
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-15(8-18,9-3-4-9)20-13(21)7-19-10-5-11(16)14(22-2)12(17)6-10/h5-6,9,19H,3-4,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBFWWXFJXFPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C(=C2)F)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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